molecular formula C14H15NO4S2 B2436436 Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate CAS No. 879844-17-4

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate

Cat. No.: B2436436
CAS No.: 879844-17-4
M. Wt: 325.4
InChI Key: GWNPQVUBVIIIGX-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl ester group, a sulfonylamino group, and a dimethylphenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur sources.

    Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate
  • Methyl 3-{[(3,5-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate
  • Methyl 3-{[(3,4-dichlorophenyl)sulfonyl]amino}thiophene-2-carboxylate

Uniqueness

Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-9-4-5-11(8-10(9)2)21(17,18)15-12-6-7-20-13(12)14(16)19-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNPQVUBVIIIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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